N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound belonging to the benzothiazole family. This compound features a benzothiazole core substituted with a chloro group at the 6-position and a methyl group at the 4-position, along with a 2,3-dimethoxybenzamide moiety. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-chlorobenzothiazole, followed by further functionalization[_{{{CITATION{{{_2{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzothiazoles or benzothiazolium salts.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of benzothiazoles, including antibacterial and antifungal properties, make this compound a candidate for drug development. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: Research has shown that benzothiazole derivatives exhibit anticancer properties. This compound, in particular, has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: In the industrial sector, benzothiazoles are used in the production of dyes, pigments, and corrosion inhibitors. The unique properties of this compound make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or disrupt signaling pathways in cancer cells.
Comparison with Similar Compounds
4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
Uniqueness: N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide stands out due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the 2,3-dimethoxybenzamide moiety enhances its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-7-10(18)8-13-14(9)19-17(24-13)20-16(21)11-5-4-6-12(22-2)15(11)23-3/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRLWCOLZXBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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